molecular formula C14H11BrN2 B3208862 2-(3-Bromophenyl)-5-methylimidazo[1,2-a]pyridine CAS No. 1055025-30-3

2-(3-Bromophenyl)-5-methylimidazo[1,2-a]pyridine

Cat. No.: B3208862
CAS No.: 1055025-30-3
M. Wt: 287.15 g/mol
InChI Key: VKIXUGMHNGGSKZ-UHFFFAOYSA-N
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Description

2-(3-Bromophenyl)-5-methylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of a bromophenyl group at the 2-position and a methyl group at the 5-position of the imidazo[1,2-a]pyridine core. Imidazo[1,2-a]pyridines are known for their diverse pharmacological and biological activities, making them significant in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromophenyl)-5-methylimidazo[1,2-a]pyridine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound often involve large-scale batch or continuous flow processes. These methods utilize optimized reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. The use of environmentally benign solvents and catalysts is also emphasized to ensure sustainable production .

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromophenyl)-5-methylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. Conditions typically involve the use of a base and a polar solvent.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Coupling Reactions: Palladium catalysts and organoboron reagents are used under mild conditions.

Major Products

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

    Oxidation Products: N-oxides and other oxidized derivatives.

    Reduction Products: Dehalogenated and reduced derivatives.

    Coupling Products: Biaryl derivatives.

Scientific Research Applications

2-(3-Bromophenyl)-5-methylimidazo[1,2-a]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-Bromophenyl)-5-methylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. The exact molecular targets and pathways depend on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Bromophenyl)-5-methylimidazo[1,2-a]pyridine is unique due to the presence of both the bromophenyl and methyl groups, which confer specific chemical reactivity and biological activity. The bromine atom enhances its ability to participate in substitution and coupling reactions, while the methyl group influences its pharmacokinetic properties .

Properties

IUPAC Name

2-(3-bromophenyl)-5-methylimidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrN2/c1-10-4-2-7-14-16-13(9-17(10)14)11-5-3-6-12(15)8-11/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKIXUGMHNGGSKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC2=NC(=CN12)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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